molecular formula C9H9FN2O2 B2414447 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol CAS No. 1497477-22-1

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol

Cat. No.: B2414447
CAS No.: 1497477-22-1
M. Wt: 196.181
InChI Key: SWTAKHLFOONFTN-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol is a compound that features a fluorinated pyridine ring and an azetidine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of fluorine in the pyridine ring enhances its stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol typically involves the nucleophilic substitution reaction of a fluorinated pyridine derivative with an azetidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives and azetidine-based compounds with different functional groups. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The azetidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-4-yl)methanol
  • (3-Fluoropyridin-4-yl)methanamine
  • (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Uniqueness

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol is unique due to the presence of both a fluorinated pyridine ring and an azetidine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-8-3-11-2-1-7(8)9(14)12-4-6(13)5-12/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAKHLFOONFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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